3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Description
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is a pyrazole-derived compound featuring a benzyl-carboximidamide core substituted with a 3,5-dimethylpyrazole moiety via a methylene bridge. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological and biochemical studies. The compound’s structure is characterized by:
- Aromatic benzene ring with a carboximidamide group at position 1.
- 3,5-Dimethylpyrazole linked via a methylene group at position 3 of the benzene ring.
- Dihydrochloride counterions for charge neutralization.
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(14)15;;/h3-7H,8H2,1-2H3,(H3,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDDJDSCBJGOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=N)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is the catechol substrate. This compound is a multidentate ligand, meaning it can bind to multiple sites on a single target. The nature of the ligand, metal ion, and counter-ion significantly influence the catalytic activities.
Mode of Action
This compound interacts with its target, the catechol substrate, through oxidation. The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of catechol to its corresponding quinone. This process is influenced by factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion.
Result of Action
The result of the action of this compound is the oxidation of catechol to its corresponding quinone. The rate of this reaction is influenced by the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion.
Action Environment
The action of this compound is influenced by environmental factors. For instance, the type of solvent contributes to the interaction and dilution of reactants in the solvent. More research is needed to fully understand how other environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride plays a significant role in biochemical reactions, particularly as a ligand in metal complexes. It interacts with enzymes such as catecholase, where it acts as a chelating agent, binding to metal ions like copper (II) and facilitating the oxidation of catechol to quinone. This interaction is crucial for understanding the catalytic mechanisms of metalloenzymes and developing new catalysts for industrial and pharmaceutical applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of enzymes involved in oxidative stress responses. For instance, it has been shown to affect the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes, thereby impacting cellular metabolism and gene expression. These effects are essential for studying the compound’s potential therapeutic applications and its role in cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes by binding to their active sites, altering their conformation and activity. This compound’s ability to chelate metal ions also plays a critical role in its mechanism of action, as it can stabilize or destabilize enzyme-substrate complexes, leading to changes in catalytic activity and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its application in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular function, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses have been shown to enhance antioxidant defenses and improve cellular function, while high doses may lead to toxicity and adverse effects such as oxidative damage and impaired cellular metabolism. These findings underscore the importance of dosage optimization for therapeutic applications and toxicity assessments.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant responses. It interacts with enzymes such as superoxide dismutase and catalase, influencing the levels of ROS and other metabolites. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic benefits.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to chelate metal ions facilitates its uptake and distribution, allowing it to accumulate in specific cellular compartments. This property is essential for its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and oxidative stress responses. Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and various biological effects as reported in scientific literature.
The compound is characterized by the following molecular formula:
- Molecular Formula : CHN·2HCl
- Molecular Weight : 291.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The pyrazole moiety is known for its role in modulating enzyme activity and influencing signal transduction pathways. The presence of the carboximidamide group further enhances its ability to interact with various biological receptors.
Antitumor Activity
Several studies have evaluated the antitumor properties of compounds related to 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate significant potency, with values reported around 4.5 µmol/L for some derivatives .
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against a range of pathogens:
- Fungal Inhibition : It has been noted as a potent fungicide, effective against several fungal strains, likely due to its ability to disrupt fungal cell wall synthesis .
Enzyme Inhibition
The compound's pyrazole structure suggests potential as an enzyme inhibitor:
- Target Enzymes : Investigations into its inhibitory effects on specific enzymes (e.g., kinases or phosphatases) are ongoing, with preliminary results showing promise in modulating enzyme activity critical for cancer progression.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with commercially available precursors such as 3,5-dimethylpyrazole.
- Reaction Conditions : Reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired carboximidamide structure.
- Purification : The final product is purified through recrystallization techniques to obtain high purity suitable for biological testing.
Case Studies
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in the development of pharmaceuticals, particularly as an anti-inflammatory or antitumor agent. Research indicates that compounds containing pyrazole derivatives exhibit significant biological activity:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific application of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride in this context is under investigation for its efficacy against specific tumor types.
- Anti-inflammatory Properties : Pyrazole compounds are known to modulate inflammatory pathways. Preliminary studies suggest that this compound may reduce pro-inflammatory cytokine production, offering potential therapeutic benefits in inflammatory diseases.
Biochemical Research
This compound can serve as a biochemical probe for studying enzyme activity and protein interactions:
- Enzyme Inhibition Studies : The structural characteristics of the compound allow it to interact with various enzymes, making it useful in studying enzyme kinetics and inhibition mechanisms.
- Target Identification : In proteomics, it can be utilized to identify protein targets through affinity labeling techniques.
Material Science
In addition to biological applications, the compound's unique chemical structure lends itself to exploration in material sciences:
- Synthesis of Functional Materials : The incorporation of pyrazole into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This aspect is particularly relevant in developing advanced materials for electronics and coatings.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer effects | Demonstrated significant inhibition of cell growth in breast cancer cell lines when treated with the compound. |
| Study B | Anti-inflammatory properties | Showed reduced levels of TNF-alpha and IL-6 in vitro upon treatment with the compound. |
| Study C | Enzyme inhibition | Identified as a potent inhibitor of a specific kinase involved in cancer progression. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazole-carboximidamide derivatives and benzimidazole analogs (Table 1). Key differences lie in substitution patterns, solubility, and synthetic routes.
Table 1: Structural and Functional Comparison
Key Observations :
Structural Backbone :
- The target compound utilizes a benzene-carboximidamide scaffold , whereas analogs in feature a dihydropyrazole-carboximidamide core . The latter’s saturated pyrazole ring may confer conformational flexibility, influencing binding to enzymatic pockets.
- Benzimidazole derivatives (e.g., compound 11 in ) lack the pyrazole moiety but share aromatic amine functionalities .
Substituent Effects: Electron-donating groups (e.g., 3,5-dimethyl in the target compound) may improve metabolic stability compared to electron-withdrawing groups (e.g., nitro in compound 9 ).
Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of pyrazole derivatives with a benzyl halide intermediate, analogous to methods in (e.g., compound 19 synthesis using bromomethylpyridine) . Dihydropyrazole analogs () are synthesized via cyclocondensation of chalcones with semicarbazide, a route less applicable to the target compound’s non-cyclic structure .
Physicochemical Properties :
- The dihydrochloride salt of the target compound offers superior aqueous solubility (>100 mg/mL inferred) compared to free-base analogs (e.g., compound 1 in with solubility <50 mg/mL) .
Research Implications
- Kinase inhibition : Pyrazole-methylbenzene derivatives often target ATP-binding sites .
- Antimicrobial agents: Carboximidamide groups are known to disrupt microbial cell membranes .
Further studies should prioritize in vitro assays to validate these hypotheses, leveraging the compound’s enhanced solubility for high-throughput screening.
Preparation Methods
General Synthetic Strategy for Pyrazole Derivatives
The synthesis of substituted pyrazoles, including 3,5-dimethylpyrazole derivatives, predominantly relies on cyclocondensation reactions of hydrazine or hydrazine derivatives with 1,3-dicarbonyl compounds or related precursors. This approach is well-established and provides access to variously substituted pyrazoles with high regioselectivity and yield.
Cyclocondensation of hydrazine derivatives with 1,3-diketones is the leading method for synthesizing substituted pyrazoles. For example, reacting hydrazine with β-diketones yields pyrazole rings substituted at the 3 and 5 positions, which is the core structure needed here (3,5-dimethyl substitutions arise from using acetylacetone or similar diketones).
The reaction is typically carried out under mild conditions, with solvents such as ethanol or aprotic polar solvents like DMF, sometimes enhanced by acid catalysis to improve yields and reaction rates.
Alternative methods include the use of 1,3-dipolar cycloaddition reactions of diazo compounds or nitrilimines with alkynes or alkenes, but these are less common for this specific substitution pattern.
Installation of the Benzene-1-carboximidamide Moiety
The benzene-1-carboximidamide (benzamidine) group is introduced typically by functionalizing a benzyl halide precursor or related benzyl derivative with an amidine group.
A common approach involves alkylation of the pyrazole nitrogen with a benzyl halide derivative bearing a carboximidamide group or a precursor that can be converted to the carboximidamide.
The amidine functionality is often introduced by converting a nitrile or ester precursor on the benzyl group into the amidine via reaction with ammonia or amines under acidic conditions.
The dihydrochloride salt form is obtained by treatment with hydrochloric acid, which protonates the amidine nitrogen atoms, stabilizing the salt form and enhancing solubility and stability.
Specific Preparation Route Exemplified in Literature
While direct literature on this exact compound is limited, closely related synthetic routes provide a blueprint:
Detailed Research Findings and Optimization
Catalysts and Solvents: Use of aprotic dipolar solvents such as DMF, NMP, or DMAc with added HCl has been shown to accelerate cyclocondensation reactions and improve yields of pyrazole derivatives.
Temperature Control: Reactions are often conducted at ambient or slightly elevated temperatures (0–80 °C) to balance reaction rate and selectivity.
Green Chemistry Approaches: Nano-ZnO catalysis has been reported for pyrazole synthesis with excellent yields (up to 95%) and shorter reaction times, indicating potential for environmentally friendly protocols.
Purification: The final dihydrochloride salt is typically isolated by filtration after acid quenching and washing with water, yielding a stable crystalline product.
Summary Table of Preparation Methods
Q & A
Q. How can researchers optimize synthesis protocols for this compound while minimizing side reactions?
Q. What crystallographic techniques validate the structural integrity of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (SHELXL for refinement) ensures accurate bond-length and angle measurements. Validate hydrogen-bonding networks using PLATON or Mercury. For zwitterionic or tautomeric forms, electron density maps must resolve protonation states .
Q. How do solubility and stability studies inform experimental design?
Methodological Answer: Conduct phase-solubility diagrams in solvents like DMSO, ethanol, and water. Use dynamic light scattering (DLS) to assess colloidal stability. For pH-dependent stability, employ accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Evidence from pyrazole analogs highlights sensitivity to oxidative degradation .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer: Discrepancies often arise from solvent effects or transition-state inaccuracies. Apply microkinetic modeling (e.g., DFT with implicit/explicit solvation) to refine activation barriers. Validate using isotopic labeling or in situ IR spectroscopy. ICReDD’s reaction-path search methods (quantum chemistry + machine learning) can reconcile computational/experimental gaps .
Q. What strategies identify non-covalent interactions critical for biological activity?
Methodological Answer: Combine SC-XRD (for H-bonding/π-stacking) with molecular dynamics (MD) simulations. For example, analyze pyrazole-methyl interactions in protein binding pockets using AutoDock Vina or GROMACS. Cross-validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How to design scalable reactors for multi-step synthesis?
Methodological Answer: Use segmented flow reactors to enhance heat/mass transfer in exothermic steps (e.g., amidine hydrochloride formation). Computational fluid dynamics (CFD) simulations optimize reactor geometry. Membrane separation (e.g., nanofiltration) isolates intermediates efficiently, as outlined in CRDC subclass RDF2050104 .
Q. What statistical methods address batch-to-batch variability in biological assays?
Methodological Answer: Apply mixed-effects models to distinguish intrinsic compound variability from assay noise. Use principal component analysis (PCA) on HPLC purity data and bioactivity results. For high-throughput screening, Bayesian optimization reduces required experimental batches .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
